molecular formula C16H18FNO B1345904 4-[4-(Tert-butyl)phenoxy]-3-fluorophenylamine CAS No. 946785-77-9

4-[4-(Tert-butyl)phenoxy]-3-fluorophenylamine

Cat. No.: B1345904
CAS No.: 946785-77-9
M. Wt: 259.32 g/mol
InChI Key: MRZJKJYVUWUMOH-UHFFFAOYSA-N
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Description

4-[4-(Tert-butyl)phenoxy]-3-fluorophenylamine is an organic compound with the molecular formula C16H18FNO and a molecular weight of 259.32 g/mol . This compound is characterized by the presence of a tert-butyl group attached to a phenoxy ring, which is further connected to a fluorophenylamine moiety. It is primarily used in research settings, particularly in the field of proteomics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Tert-butyl)phenoxy]-3-fluorophenylamine typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[4-(Tert-butyl)phenoxy]-3-fluorophenylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium amide (NaNH2) in liquid ammonia.

Major Products

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Substituted phenylamines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[4-(Tert-butyl)phenoxy]-3-fluorophenylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways . The presence of the fluorine atom enhances its binding affinity and specificity towards certain targets .

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylphenol: This compound is similar in structure but lacks the fluorine and amine groups.

    4-tert-Butylphenylboronic acid: This compound contains a boronic acid group instead of the fluorine and amine groups.

Uniqueness

4-[4-(Tert-butyl)phenoxy]-3-fluorophenylamine is unique due to the presence of both the fluorine and amine groups, which confer distinct chemical properties and reactivity. The fluorine atom enhances the compound’s stability and binding affinity, while the amine group allows for further functionalization and derivatization .

Properties

IUPAC Name

4-(4-tert-butylphenoxy)-3-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO/c1-16(2,3)11-4-7-13(8-5-11)19-15-9-6-12(18)10-14(15)17/h4-10H,18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRZJKJYVUWUMOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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